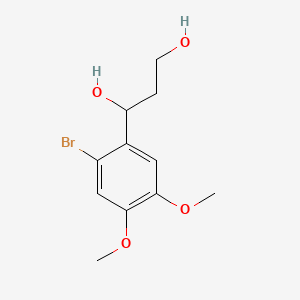
(S)-1-(2-Bromo-4,5-dimethoxyphenyl)-1,3-propanediol
描述
(S)-1-(2-Bromo-4,5-dimethoxyphenyl)-1,3-propanediol is an organic compound with a complex structure that includes a bromine atom and two methoxy groups attached to a benzene ring
属性
分子式 |
C11H15BrO4 |
|---|---|
分子量 |
291.14 g/mol |
IUPAC 名称 |
1-(2-bromo-4,5-dimethoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C11H15BrO4/c1-15-10-5-7(9(14)3-4-13)8(12)6-11(10)16-2/h5-6,9,13-14H,3-4H2,1-2H3 |
InChI 键 |
HFXTZJYDIUAVDE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C(CCO)O)Br)OC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-4,5-dimethoxyphenyl)-1,3-propanediol typically involves the bromination of 4,5-dimethoxybenzyl alcohol followed by a series of reactions to introduce the propanediol moiety. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific methods can vary depending on the scale and desired yield.
化学反应分析
Types of Reactions
(S)-1-(2-Bromo-4,5-dimethoxyphenyl)-1,3-propanediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
(S)-1-(2-Bromo-4,5-dimethoxyphenyl)-1,3-propanediol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(2-Bromo-4,5-dimethoxyphenyl)-1,3-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzyl alcohol
- 2-Bromo-4,5-dimethoxybenzyl bromide
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
Uniqueness
(S)-1-(2-Bromo-4,5-dimethoxyphenyl)-1,3-propanediol is unique due to its specific stereochemistry and the presence of both bromine and methoxy groups. This combination of features imparts distinct chemical reactivity and biological activity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


